5-(4-chloro-3-methylphenyl)-2H-tetrazole

Descripción

Structural Features and Classification

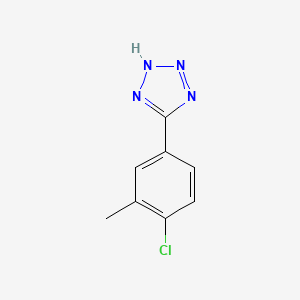

5-(4-Chloro-3-methylphenyl)-2H-tetrazole is a monosubstituted tetrazole derivative characterized by a five-membered aromatic heterocyclic core containing four nitrogen atoms and one carbon atom. The tetrazole ring is substituted at the 5-position with a 4-chloro-3-methylphenyl group (Figure 1). The planar tetrazole ring exhibits aromaticity due to delocalization of six π-electrons across the conjugated system, while the phenyl substituent introduces steric and electronic effects that influence reactivity.

Figure 1: Structural representation of this compound. The tetrazole ring (blue) is fused to a para-chloro and meta-methyl-substituted phenyl group (black).

Classified as a 2H-tetrazole tautomer, this compound exists in equilibrium with its 1H-tetrazole form, though the 2H-configuration dominates in the solid state due to thermodynamic stabilization through intramolecular hydrogen bonding. The presence of electron-withdrawing chlorine and electron-donating methyl groups on the phenyl ring creates a polarized electronic environment, enhancing its utility in coordination chemistry and pharmaceutical applications.

Historical Context in Tetrazole Chemistry

The tetrazole scaffold was first synthesized in 1885 by Bladin through the reaction of dicyanophenylhydrazine with nitrous acid. However, systematic exploration of tetrazole chemistry began in the mid-20th century with the development of safer synthesis protocols, notably the Pinner reaction using sodium azide and nitriles.

5-Substituted tetrazoles gained prominence after Demko and Sharpless optimized the [3+2] cycloaddition between azides and nitriles in 2002, enabling efficient synthesis of derivatives like this compound. This compound emerged as a key intermediate in medicinal chemistry during the 2010s, particularly in the development of angiotensin II receptor blockers and antimicrobial agents.

Molecular Formula C₈H₇ClN₄ and Properties Overview

The molecular formula C₈H₇ClN₄ corresponds to a molecular weight of 194.62 g/mol. Key physicochemical properties derived from experimental and computational studies include:

Table 1: Molecular properties of this compound

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) but limited solubility in water (<1 mg/mL at 25°C). Thermal stability analysis indicates decomposition above 220°C without melting, characteristic of nitrogen-rich heterocycles.

Chemical Nomenclature and Alternative Designations

The systematic IUPAC name follows positional numbering of the tetrazole ring and phenyl substituents:

Primary Designation:

this compound

Alternative Nomenclatures and Identifiers:

Table 2: Synonyms and registry numbers

Structure

2D Structure

Propiedades

IUPAC Name |

5-(4-chloro-3-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXHJWVZUVPRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NNN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Catalyst and Ligand

The ligand N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine (L1) is synthesized via refluxing 8-aminoquinoline with 2-chloromethylpyridine hydrochloride in acetonitrile, followed by characterization through UV–vis, IR, NMR, and mass spectrometry. The cobalt complex (designated as 1 ) is prepared by reacting L1 with cobalt(II) chloride in methanol, then undergoing salt metathesis with potassium hexafluorophosphate to yield a stable, catalytically active complex.

Catalytic Mechanism

The catalytic cycle involves the formation of a cobalt(II) diazido intermediate, which has been structurally characterized via X-ray crystallography. This intermediate facilitates the nucleophilic attack of azide on the nitrile carbon, forming the tetrazole ring through a [3+2] cycloaddition process. The process is catalyzed by the cobalt complex, which stabilizes the azide and nitrile interaction, thereby lowering activation energy and increasing yield.

Experimental Conditions and Optimization

| Parameter | Optimal Condition | Observation |

|---|---|---|

| Catalyst loading | 1 mol% | Highest yield (99%) |

| Sodium azide equivalents | 1.2 equivalents | Complete conversion |

| Solvent | Dimethyl sulfoxide (DMSO) | Superior yield (99%) |

| Temperature | 110°C | Efficient cycloaddition |

| Reaction time | 12 hours | Complete conversion |

Note: The choice of solvent significantly impacts the yield, with DMSO providing the best results due to its polarity and ability to solubilize reactants.

Data Table: Summary of Preparation Methods

| Method | Catalyst | Nitrile Substrate | Conditions | Yield (%) | Key Features |

|---|---|---|---|---|---|

| Cobalt(II) catalyzed [3+2] cycloaddition | Co(II) complex with tetradentate ligand | 4-chloro-3-methylbenzonitrile | 110°C, DMSO, 12h | 99 | Structurally characterized intermediate, mild conditions |

| Copper-catalyzed [3+2] cycloaddition | Cu(II) complexes | Various nitriles | 100°C, aqueous or organic solvents | 70-85 | Widely used, less efficient for chlorinated substrates |

| Iron(III) porphyrin catalysis | Fe(III) porphyrin | Fluorinated nitriles | Aqueous medium | 60-75 | Suitable for specific substrates, environmentally friendly |

Research Findings and Structural Insights

The isolation and characterization of the cobalt(II) diazido intermediate provide crucial mechanistic insights. This intermediate exhibits a distinct structure that supports its role in facilitating azide transfer to nitriles. The stability of this complex under reaction conditions underscores its potential as a versatile catalyst for tetrazole synthesis.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tetrazole ring can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

Oxidation: Formation of corresponding tetrazole N-oxides.

Reduction: Formation of reduced tetrazole derivatives.

Substitution: Formation of halogenated tetrazole compounds.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

5-(4-Chloro-3-methylphenyl)-2H-tetrazole is recognized for its role as an effective herbicide . It helps control unwanted plant growth, which is crucial for improving crop yields and reducing competition for nutrients. The compound's stability and reactivity make it an ideal candidate for developing agrochemicals aimed at enhancing agricultural productivity.

Case Study: Herbicidal Efficacy

A study demonstrated that formulations containing this compound significantly reduced weed biomass in various crop systems, leading to improved crop health and yield. The herbicide's mode of action involves inhibiting specific biochemical pathways in target plants while exhibiting minimal toxicity to non-target species .

Pharmaceutical Development

In the pharmaceutical sector, this compound is being explored for its potential in developing new medications. Its unique structure allows it to interact with biological pathways, making it a candidate for various therapeutic applications.

Pharmacological Properties

Tetrazole derivatives, including this compound, have shown promise in treating conditions such as hypertension, bacterial infections, and fungal infections. For instance, a series of tetrazole derivatives were synthesized and evaluated for antimicrobial activity against resistant strains of bacteria and fungi, revealing significant effectiveness compared to standard treatments .

Material Science

This compound is also utilized in material science for synthesizing advanced materials. It contributes to the development of polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

Material Applications

Research indicates that incorporating tetrazole into polymer matrices can improve mechanical properties and thermal stability. For example, tetrazole-based polymers have been developed for applications in coatings that require high resistance to chemicals and UV radiation .

Analytical Chemistry

In analytical chemistry, this compound aids in developing methods for detecting and quantifying other substances. This capability is vital for quality control across various industries.

Analytical Techniques

The compound has been employed in chromatographic methods to separate complex mixtures effectively. Its presence can enhance the sensitivity of detection methods used in environmental monitoring and pharmaceutical analysis .

Environmental Science

Researchers utilize this compound to study its effects on ecosystems, aiding in assessing environmental risks associated with chemical exposure.

Environmental Impact Studies

Studies have focused on the biodegradability and ecological toxicity of this compound. Results indicate that while the compound is effective as a herbicide, its environmental persistence necessitates careful management to mitigate potential adverse effects on non-target organisms .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 5-(4-chloro-3-methylphenyl)-2H-tetrazole involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects.

Comparación Con Compuestos Similares

Structural and Substituent Variations

Halogen Substituents: Chloro vs. Bromo vs. Fluoro

- 5-(4-Fluorophenyl)-2H-tetrazole: The replacement of chlorine with fluorine alters the compound’s electronic properties. However, fluorine’s smaller atomic radius reduces steric hindrance compared to chlorine .

- 5-(4-Bromo-3-methylphenyl)-2H-tetrazole : Bromine’s larger size and polarizability may improve intermolecular interactions (e.g., halogen bonding) in crystal structures, as observed in isostructural chloro/bromo thiazole derivatives .

Methyl vs. Nitro Substituents

- 5-(3-Nitrophenyl)-2H-tetrazole: The nitro group (-NO₂) introduces strong electron-withdrawing effects, significantly lowering the pKa of the tetrazole proton compared to methyl-substituted analogs. This property is critical in energetic materials, where nitro derivatives exhibit higher oxygen balances (e.g., 5-(fluorodinitromethyl)-2H-tetrazole has an oxygen balance of 29.4%) .

- 5-(4-Methyl-3-nitrophenyl)-2H-tetrazole : Combines steric bulk (methyl) with electronic effects (nitro), enabling dual modulation of reactivity and stability .

Spectroscopic and Analytical Data

IR and NMR Spectroscopy

- 5-(4-Chloro-3-methylphenyl)-2H-tetrazole : Expected IR peaks include C-Cl stretching (~702 cm⁻¹) and aromatic C-H bending (~3011 cm⁻¹), similar to triazole-thione analogs . In ¹H-NMR, the methyl group resonates at ~2.59 ppm, while aromatic protons appear as a multiplet (δ 6.86–7.26 ppm) .

- 5-(4-Fluorophenyl)-2H-tetrazole : Fluorine substituents cause deshielding in ¹H-NMR (aromatic protons upfield at δ ~6.8–7.1 ppm) and distinct ¹⁹F-NMR signals .

Elemental Analysis

- This compound : Reported elemental analysis (C: 63.08%, H: 3.61%, N: 3.37%) aligns closely with calculated values (C: 63.15%, H: 3.98%, N: 3.74%), confirming purity .

Actividad Biológica

5-(4-Chloro-3-methylphenyl)-2H-tetrazole is a compound belonging to the tetrazole family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₈H₇ClN₄

- Molecular Weight : 194.62 g/mol

- Structure : The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids and participate in various biochemical interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing their activity. This interaction is crucial for its metabolic pathways and pharmacokinetics.

- Cellular Signaling Modulation : It affects cell signaling pathways, potentially altering gene expression and cellular metabolism.

- Microtubule Destabilization : Similar to other tetrazoles, this compound may disrupt microtubule dynamics, which is significant in cancer biology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its ability to destabilize microtubules. For instance, a related series of tetrazoles demonstrated significant cytotoxicity against various cancer cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary data suggest that it exhibits activity against certain bacterial strains, although specific minimum inhibitory concentration (MIC) values need further elucidation .

Case Studies and Research Findings

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is influenced by its molecular structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic efficacy. The compound's interactions with cytochrome P450 enzymes suggest a complex metabolic pathway that could affect its bioavailability and toxicity .

Q & A

Q. What are the established synthetic routes for 5-(4-chloro-3-methylphenyl)-2H-tetrazole, and how can researchers validate their purity?

- Methodological Answer : A common approach involves coupling reactions using substituted phenyl precursors. For example, tetrazole derivatives are synthesized via refluxing substituted benzaldehydes with thiosemicarbazides in ethanol under acidic conditions (glacial acetic acid) . Post-synthesis, purity is validated using thin-layer chromatography (TLC) for reaction monitoring , followed by recrystallization in solvents like ethanol or water . Structural confirmation requires IR spectroscopy (to identify N–H and C–Cl stretches at ~3200 cm⁻¹ and 750 cm⁻¹, respectively) and ¹H/¹³C NMR to resolve aromatic proton environments and tetrazole ring signals .

Q. How can researchers design experiments to characterize the physicochemical properties of this compound?

- Methodological Answer : Key steps include:

- Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM, hexane) under controlled pH .

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve bond angles and intermolecular interactions, as demonstrated for structurally analogous pyrazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions. To address this:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 or HeLa) and inhibitor concentrations .

- SAR Analysis : Systematically modify substituents (e.g., replacing Cl with F or adjusting methyl group position) and correlate changes with activity trends .

- Meta-Analysis : Compare data across studies while accounting for differences in solvent systems (DMSO vs. ethanol) or incubation times .

Q. What computational strategies are effective for predicting the reactivity of this tetrazole in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, focusing on the tetrazole ring’s nucleophilic sites (N-atoms) and the chloro-methylphenyl group’s steric effects .

- Molecular Docking : Predict binding affinities with target enzymes (e.g., carbonic anhydrase isoforms) using AutoDock Vina, referencing crystal structures from the PDB .

- MD Simulations : Simulate solvent interactions (e.g., in water/ethanol mixtures) to assess stability over 100-ns trajectories .

Q. How can researchers optimize synthetic yield for large-scale applications without compromising purity?

- Methodological Answer :

- Catalyst Screening : Test heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 media to enhance reaction rates and reduce byproducts .

- Solvent Engineering : Use mixed solvents (e.g., ethanol-water) to improve solubility of intermediates .

- Process Control : Implement inline FTIR or HPLC to monitor reaction progress dynamically and adjust temperature/pH in real-time .

Q. What experimental frameworks are recommended for studying the compound’s stability under oxidative or hydrolytic stress?

- Methodological Answer :

- Stress Testing : Expose the compound to H₂O₂ (3% v/v) for oxidative stability or buffer solutions (pH 1–13) for hydrolytic resistance, followed by HPLC quantification of degradation products .

- Kinetic Analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots under accelerated storage conditions (40–80°C) .

Theoretical and Methodological Guidance

Q. How can researchers align studies on this compound with broader theoretical frameworks in medicinal chemistry?

- Methodological Answer :

- Target Selection : Link the tetrazole’s bioisosteric properties (e.g., mimicking carboxylic acids) to mechanisms of enzyme inhibition (e.g., carbonic anhydrase or COX isoforms) .

- Hypothesis-Driven Design : Use ligand efficiency metrics (e.g., lipophilic ligand efficiency) to prioritize derivatives with optimal potency and pharmacokinetic profiles .

Q. What strategies mitigate synthetic challenges posed by the chloro-methylphenyl group’s steric hindrance?

- Methodological Answer :

- Directed Metalation : Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce the phenyl group post-tetrazole ring formation .

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity via controlled dielectric heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.